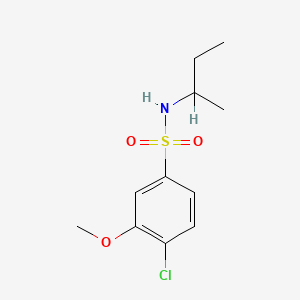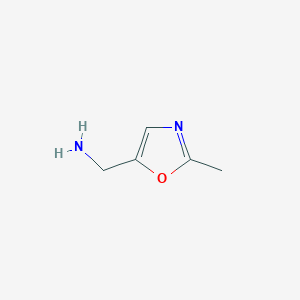![molecular formula C22H24F4N2O3 B2827542 N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide CAS No. 1687763-67-2](/img/structure/B2827542.png)
N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C22H24F4N2O3 and its molecular weight is 440.439. The purity is usually 95%.
BenchChem offers high-quality N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
The synthesis and evaluation of analgesic properties have been a significant focus. For example, the development of compounds with short-acting analgesic effects for potential use in outpatient surgical procedures highlights the versatility of piperidine derivatives in pharmacology (Lalinde et al., 1990). The compound's design for short duration of action makes it an excellent candidate for clinical evaluation in settings where rapid recovery is required.
Molecular Docking and Enzyme Inhibitory Activities
Another research application involves molecular docking and evaluation of enzyme inhibitory activities. The synthesis of novel compounds through conventional and microwave-assisted synthesis and their subsequent evaluation against enzymes like carbonic anhydrase and cholinesterases demonstrates the compound's potential in developing new therapeutic agents (Virk et al., 2018). These studies indicate the usefulness of such compounds in exploring new treatments for diseases involving these enzymes.
Gastric Acid Antisecretory Activity
Research into antisecretory activity against histamine-induced gastric acid secretion highlights the potential of related compounds in treating conditions like ulcers. The identification of potent activities and the discussion of structure-activity relationships provide insights into the design of new therapeutic agents for gastric-related ailments (Ueda et al., 1991).
Anticonvulsant Activity Evaluation
The evaluation of new acetamides for their anticonvulsant activity in various seizure models underlines the importance of piperidine derivatives in neuropharmacology. The discovery of compounds with significant protection in animal models of epilepsy and their potential mechanisms of action contribute to the understanding and development of new treatments for epilepsy (Obniska et al., 2015).
DNA and Protein Binding Studies
Studies on the interaction of novel paracetamol derivatives with DNA and proteins shed light on the multifaceted roles these compounds can play in molecular biology and drug design. The ability to bind with calf thymus DNA and bovine serum albumin through various interactions suggests potential applications in targeting specific molecular pathways (Raj, 2020).
Calcium-Channel Blocking and Antihypertensive Activity
The synthesis and evaluation of compounds as calcium-channel blockers and antihypertensive agents demonstrate the potential of these molecules in cardiovascular research. The detailed analysis of structure-activity relationships and their effects on blood pressure in animal models highlights the therapeutic potential of such compounds in treating hypertension (Shanklin et al., 1991).
Eigenschaften
IUPAC Name |
N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-[4-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F4N2O3/c1-30-20-7-2-15(12-19(20)23)13-28-10-8-17(9-11-28)27-21(29)14-31-18-5-3-16(4-6-18)22(24,25)26/h2-7,12,17H,8-11,13-14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGXAXZGPRVUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)COC3=CC=C(C=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2827465.png)
![1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2827466.png)


![2-acetamido-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2827470.png)


![2-Chloro-5-(5-chloropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2827475.png)


![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2827480.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2827482.png)